molecular formula C19H18N2O7 B11155361 N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine

N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine

Cat. No.: B11155361
M. Wt: 386.4 g/mol
InChI Key: ULAGODQDWAPGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine is a complex organic compound with a unique structure that combines elements of furochromen and glycine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine typically involves multiple steps, starting with the preparation of the furochromen core. This is followed by the introduction of the acetyl group and the subsequent coupling with glycylglycine. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine is its potential as an anticancer agent. Studies have shown that derivatives of furochromenone compounds exhibit antiproliferative effects against various human tumor cell lines.

For example, a study evaluated the anticancer properties of similar compounds and found that certain derivatives displayed high selectivity and potency against colorectal cancer cells (HCT-116) and breast cancer cells (MCF-7) with IC50 values as low as 0.04 μM for specific derivatives . This indicates the potential for developing targeted therapies based on this compound.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. Enzymatic assays have demonstrated that compounds with similar structures can inhibit key enzymes such as topoisomerases and kinases, which are crucial in DNA replication and cell signaling pathways .

Antioxidant Properties

Research indicates that furochromenone derivatives possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of cancer therapy, where oxidative damage contributes to tumor progression. Compounds exhibiting high antioxidant activity can potentially enhance the efficacy of existing treatments by mitigating side effects associated with oxidative damage .

Case Study 1: Antiproliferative Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various furochromenone derivatives and tested their antiproliferative effects on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth, suggesting their potential as lead compounds for further development .

Case Study 2: Enzyme Inhibition Mechanisms

Another study focused on the mechanism of action of furochromenone derivatives as enzyme inhibitors. The researchers identified specific binding interactions between the compounds and target enzymes through molecular docking studies, providing insights into their potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine include:

  • N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine
  • N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]alanine

Uniqueness

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure

The molecular formula of this compound is C22H24N2OC_{22}H_{24}N_2O. The compound features a furocoumarin moiety that is known for various bioactivities.

Synthesis

The synthesis of this compound typically involves the acetylation of glycylglycine with a furocoumarin derivative. The process can be complex and often requires specific reaction conditions to yield the desired product efficiently.

Anticancer Properties

Recent studies have demonstrated that derivatives of furocoumarins, including compounds similar to this compound, exhibit significant growth inhibitory effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) and MIA PaCa-2 (pancreatic cancer) cells showed notable sensitivity to these compounds, indicating potential for development as anticancer agents .

Anti-inflammatory Effects

Research has indicated that furocoumarin derivatives possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit osteoclastic bone resorption, which is crucial in conditions like osteoporosis .

The biological activity of this compound may involve:

  • Inhibition of key enzymes : Similar compounds have been reported to inhibit enzymes such as human leukocyte elastase and thrombin .
  • Receptor antagonism : Some derivatives act as antagonists at specific receptors involved in inflammatory responses .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer activitySignificant growth inhibition in MCF-7 and MIA PaCa-2 cells .
Study 2Investigate anti-inflammatory effectsDemonstrated inhibition of osteoclastic bone resorption .
Study 3Mechanism explorationIdentified enzyme inhibition and receptor antagonism as key mechanisms .

Properties

Molecular Formula

C19H18N2O7

Molecular Weight

386.4 g/mol

IUPAC Name

2-[[2-[[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C19H18N2O7/c1-9-8-27-14-5-15-12(3-11(9)14)10(2)13(19(26)28-15)4-16(22)20-6-17(23)21-7-18(24)25/h3,5,8H,4,6-7H2,1-2H3,(H,20,22)(H,21,23)(H,24,25)

InChI Key

ULAGODQDWAPGDT-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC(=O)NCC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.